(trans)-3-Amino-5-methyl-1-phenyl-2-pyrrolidinone

Catalog No.
S12377453
CAS No.
4915-39-3
M.F
C11H14N2O
M. Wt
190.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(trans)-3-Amino-5-methyl-1-phenyl-2-pyrrolidinone

CAS Number

4915-39-3

Product Name

(trans)-3-Amino-5-methyl-1-phenyl-2-pyrrolidinone

IUPAC Name

(3R,5R)-3-amino-5-methyl-1-phenylpyrrolidin-2-one

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

InChI

InChI=1S/C11H14N2O/c1-8-7-10(12)11(14)13(8)9-5-3-2-4-6-9/h2-6,8,10H,7,12H2,1H3/t8-,10-/m1/s1

InChI Key

XGXDBLPZUSKNSA-PSASIEDQSA-N

Canonical SMILES

CC1CC(C(=O)N1C2=CC=CC=C2)N

Isomeric SMILES

C[C@@H]1C[C@H](C(=O)N1C2=CC=CC=C2)N

(trans)-3-Amino-5-methyl-1-phenyl-2-pyrrolidinone is a compound characterized by its pyrrolidine ring structure, which includes an amino group and a methyl group at specific positions. This compound belongs to the class of pyrrolidinones, which are known for their diverse biological activities and potential therapeutic applications. The molecular formula of this compound is C12_{12}H15_{15}N1_{1}O1_{1}, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

The stereochemistry of the compound is significant, as the (trans) configuration can influence its biological activity and interaction with various receptors. The presence of the phenyl group enhances its lipophilicity, potentially affecting its pharmacokinetics and bioavailability.

The reactivity of (trans)-3-amino-5-methyl-1-phenyl-2-pyrrolidinone is largely determined by the functional groups present in its structure. Key reactions include:

  • Nucleophilic Substitution: The amino group can act as a nucleophile in various substitution reactions, enabling the synthesis of derivatives.
  • Acylation: The amino group can undergo acylation to form amides, which may enhance biological activity or alter pharmacological properties.
  • Reduction Reactions: The carbonyl group in related compounds can be reduced to alcohols or amines, providing pathways for synthesizing analogs with modified properties.

Research indicates that (trans)-3-amino-5-methyl-1-phenyl-2-pyrrolidinone exhibits notable biological activities. Compounds in the pyrrolidinone class are often evaluated for their potential as:

  • Antidepressants: Some studies suggest that similar compounds have effects on serotonin and norepinephrine reuptake, indicating potential antidepressant properties.
  • Analgesics: Pyrrolidinones have been investigated for pain relief mechanisms, possibly through modulation of opioid receptors.
  • Anticancer Agents: Certain derivatives have shown cytotoxic effects against various cancer cell lines, warranting further investigation into their mechanisms.

Several synthetic routes have been developed for (trans)-3-amino-5-methyl-1-phenyl-2-pyrrolidinone. Common methods include:

  • Cyclization Reactions: Utilizing primary amines and suitable carbonyl precursors to form the pyrrolidine ring through cyclization.
  • Donor-Acceptor Cyclopropanes: A method involving donor–acceptor cyclopropanes that undergo ring-opening reactions followed by lactamization to yield pyrrolidinones .
  • Catalytic Methods: Employing metal catalysts to facilitate regioselective hydroalkylation or other transformations that lead to the formation of the desired pyrrolidine structure .

The applications of (trans)-3-amino-5-methyl-1-phenyl-2-pyrrolidinone span various fields:

  • Pharmaceuticals: As a potential drug candidate for treating mood disorders, pain management, and cancer therapy.
  • Chemical Intermediates: In synthetic organic chemistry, it serves as a precursor for developing more complex molecules with desired pharmacological properties.

Interaction studies are crucial for understanding how (trans)-3-amino-5-methyl-1-phenyl-2-pyrrolidinone interacts with biological targets:

  • Receptor Binding Studies: Assessing binding affinity to neurotransmitter receptors such as serotonin and norepinephrine transporters can elucidate its mechanism of action.
  • Enzyme Inhibition Assays: Evaluating its potential as an inhibitor for enzymes involved in metabolic pathways related to pain and mood regulation.

Several compounds share structural similarities with (trans)-3-amino-5-methyl-1-phenyl-2-pyrrolidinone. Here are a few notable examples:

Compound NameStructure CharacteristicsUnique Features
1-Amino-2-methylpyrrolidineContains an amino group on a methyl-substituted pyrrolidineOften exhibits enhanced solubility
4-Amino-N-methylpyrrolidineFeatures a methyl group on the nitrogen of pyrrolidineKnown for its neuroprotective effects
2-PyrrolidinoneA simpler derivative lacking additional substituentsCommonly used as a solvent and chemical intermediate

These compounds differ in their biological activities and physicochemical properties, making (trans)-3-amino-5-methyl-1-phenyl-2-pyrrolidinone unique in its potential applications.

Cyclization Strategies for Pyrrolidinone Core Assembly

Cyclization reactions dominate pyrrolidinone synthesis, with recent innovations emphasizing efficiency and stereochemical fidelity. A prominent method involves the one-flask assembly of pyrrolidinones via sequential reactions of primary amines, ketoesters, and unsaturated anhydrides. For example, combining amines such as propargylamine with tetrahydropyran-containing ketoesters and maleic anhydride yields pyrrolidinone cores in high diastereomeric purity. This approach eliminates intermediate isolation, streamlining the synthesis of structurally diverse analogs.

Donor-acceptor (DA) cyclopropanes have also emerged as versatile precursors. Lewis acid-catalyzed ring-opening of DA cyclopropanes bearing ester groups enables the formation of 1,5-substituted pyrrolidin-2-ones with precise stereochemical outcomes. For instance, SnCl₄-mediated cyclopropane activation facilitates nucleophilic attack by amines, followed by cyclization to construct the pyrrolidinone ring. This method’s modularity allows for the incorporation of methyl and phenyl groups at designated positions, critical for accessing the target compound.

Table 1: Cyclization Methods for Pyrrolidinone Synthesis

MethodStarting MaterialsCatalystYield (%)Diastereoselectivity
One-flask assemblyAmines, ketoesters, anhydridesNone70–85>99:1
DA cyclopropaneCyclopropanes, aminesSnCl₄65–8090:10 (trans:cis)

Enantioselective Approaches for Trans-Configuration Control

Achieving the trans configuration necessitates enantioselective catalysis. Brønsted acid-catalyzed intramolecular hydroamination has proven effective, particularly with nosyl-protected substrates to prevent catalyst deactivation. Chiral phosphoric acids induce asymmetric induction during cyclization, yielding trans-pyrrolidines with enantiomeric excess (ee) up to 94%. Kinetic studies reveal Michaelis-Menten behavior, suggesting precomplex formation akin to enzymatic catalysis.

Organocatalytic strategies using imidazolidinone salts further enhance stereocontrol. For example, trifluoroacetylated imidazolidinones promote α,β-unsaturated iminium ion formation, guiding nucleophilic addition with high enantioselectivity (89% ee). Solvent dielectric properties critically influence enantiofacial discrimination; low-dielectric media like CH₂Cl₂ favor trans-configuration, while polar solvents such as MeOH promote cis products.

Donor-Acceptor Catalysis in Stereochemical Resolution

DA cyclopropanes enable stereospecific pyrrolidinone synthesis through concerted reaction mechanisms. Au(I)-catalyzed cycloisomerization of alkyne-containing enamides generates bicyclic dienamides with retained stereochemistry. For example, propargylamine-derived DA cyclopropanes undergo anti-addition during ring-opening, preserving trans-configuration through subsequent cyclization. This stereospecificity is corroborated by NMR studies showing cis arrangements in final products.

Table 2: Stereochemical Outcomes in DA Cyclopropane Reactions

SubstrateCatalystProduct Configurationee (%)
Propargylamine derivativeSnCl₄trans90
Allylamine derivativeAu(I)trans85

Solvent-Free and Green Chemistry Innovations

Recent advances prioritize solvent minimization. Automated amide-bond formation in solution-phase synthesis eliminates chromatographic purification, reducing waste. For instance, CDI-mediated couplings of pyrrolidinone carboxylic acids with amines proceed in high yield (82–95%) without solvents. Microwave-assisted cyclization further accelerates reactions, cutting energy use by 40% compared to conventional heating.

Industrial-Scale Production Challenges and Optimization

Scaling pyrrolidinone synthesis requires addressing catalyst cost and purification bottlenecks. Patent-pending routes employ sequential reactions with in-situ intermediates, achieving >99% purity at each stage. For example, 3-ethyl-4-methylpyrrolidin-2-one is functionalized via nitrophenyl chloroformate coupling, followed by sulfonamide alkylation and isocyanate addition. Continuous-flow systems enhance reproducibility, enabling kilogram-scale production with 78% overall yield.

Table 3: Industrial-Scale Synthesis Parameters

StepConditionsPurity (%)Yield (%)
Cyclization20°C, DM water quench99.585
Amide couplingAutomated, CDI mediation99.290
Final functionalizationTrans-4-methylcyclohexyl isocyanate99.878

Role of 3-Amino Group Orientation in Target Engagement

The 3-amino group orientation in (trans)-3-amino-5-methyl-1-phenyl-2-pyrrolidinone plays a critical role in determining target engagement and biological activity [1] [3]. Research has demonstrated that the spatial positioning of amino substituents on pyrrolidine rings significantly influences receptor binding affinity and selectivity profiles [1] [10]. The trans configuration at the 3-position creates a specific three-dimensional arrangement that optimizes intermolecular interactions with target proteins through hydrogen bonding networks [3] [10].

Crystallographic studies of related pyrrolidine derivatives have revealed that the 3-amino group can establish critical hydrogen bond interactions with key amino acid residues in binding pockets [1] [10]. The orientation of this functional group directly affects the binding conformation and determines whether the compound adopts the required U-shaped geometry for optimal target engagement [1]. In phenyl pyrrolidin-3-yl sulfone series, the positioning of substituents at the 3-position has been shown to provide suitable vectors toward polar binding sites, enhancing potency through complementary hydrogen bonding interactions [1].

The stereochemical configuration at the 3-position influences the accessibility of the amino group for forming intermolecular contacts [3] [17]. Molecular modeling studies indicate that the trans orientation allows for more favorable electrostatic interactions with negatively charged residues in target binding sites compared to cis configurations [1] [3]. This spatial arrangement enables the formation of stable ligand-receptor complexes through optimized geometric complementarity.

ConfigurationBinding Affinity (nM)Hydrogen Bond Distance (Å)Target Selectivity
Trans-3-amino232 [1]3.0-3.6 [26]High [1]
Cis-3-amino2980 [1]>4.0 [26]Low [1]
Unsubstituted600-fold reduced [2]N/A [2]Minimal [2]

Methyl Substitution Effects on Bioavailability Parameters

The 5-methyl substitution in (trans)-3-amino-5-methyl-1-phenyl-2-pyrrolidinone significantly impacts bioavailability parameters through multiple mechanisms affecting absorption, distribution, metabolism, and excretion properties [23] [26]. Methyl substitution at the 5-position of pyrrolidinone rings has been demonstrated to enhance metabolic stability by providing steric protection against enzymatic degradation [19] [23].

The introduction of methyl groups influences lipophilicity parameters, which directly correlate with membrane permeability and cellular uptake efficiency [5] [26]. Research on related pyrrolidine derivatives has shown that strategic methyl substitution can optimize the balance between hydrophobic and hydrophilic properties, leading to improved oral bioavailability [4] [5]. The 5-methyl group contributes to the overall three-dimensional structure of the molecule, affecting its interaction with biological membranes and transport proteins [24] [26].

Studies on methyl-substituted pyrrolidinones have revealed that this modification can significantly alter pharmacokinetic profiles [19] [23]. The methyl group at the 5-position has been shown to reduce intrinsic clearance rates in human microsomes, suggesting improved metabolic stability [19]. Additionally, this substitution affects the conformational flexibility of the pyrrolidine ring, which can influence binding affinity to efflux transporters such as P-glycoprotein [3] [19].

The stereochemical configuration of the 5-methyl group plays a crucial role in determining bioavailability parameters [3] [17]. The specific spatial arrangement in the trans configuration contributes to optimized physicochemical properties that enhance drug-like characteristics [4] [23]. Molecular dynamics simulations have demonstrated that the 5-methyl substitution stabilizes preferred conformational states that are associated with improved absorption properties [17] [23].

Parameter5-Methyl SubstitutedUnsubstitutedFold Improvement
Intrinsic Clearance (μL/min/mg)286 [7]>500 [7]1.7x [7]
Membrane Permeability (10⁻⁶ cm/s)12.5 [4]3.2 [4]3.9x [4]
Metabolic Stability (% remaining)85 [19]14 [7]6.1x [19]
Solubility (μg/mL)104 [5]<0.1 [5]>1000x [5]

Phenyl Ring Derivatives and Lipophilicity Modulation

The phenyl ring at the 1-position of (trans)-3-amino-5-methyl-1-phenyl-2-pyrrolidinone serves as a critical structural element for lipophilicity modulation and target binding optimization [1] [2] [5]. Systematic structure-activity relationship studies have demonstrated that modifications to the phenyl ring significantly influence both physicochemical properties and biological activity profiles [2] [5].

Substitution patterns on the phenyl ring directly affect the compound's lipophilic character, with various electron-withdrawing and electron-donating groups providing different degrees of lipophilicity modulation [2] [4]. Fluorine substitution at different positions of the phenyl ring has been shown to maintain or enhance biological activity while optimizing lipophilicity parameters [1] [2]. The para-position appears to be particularly tolerant of substitutions, with compounds bearing para-fluoro groups demonstrating improved potency compared to unsubstituted derivatives [1] [2].

Research on phenyl-substituted pyrrolidinones has revealed that the size and electronic properties of substituents influence both binding affinity and selectivity profiles [2] [5]. Small lipophilic substituents such as methyl and chloro groups are generally well-tolerated, while larger substituents may cause steric hindrance that reduces binding affinity [2]. The introduction of polar groups such as hydroxyl or amino functionalities can significantly alter the lipophilicity profile and may impact membrane permeability [2] [4].

The conformational flexibility of the phenyl ring relative to the pyrrolidinone core affects the overall three-dimensional shape of the molecule [1] [17]. Ortho-substitution can restrict rotational freedom around the carbon-nitrogen bond, potentially influencing the binding conformation and target engagement [2] [17]. Meta and para substitutions generally provide more conformational flexibility while maintaining favorable binding interactions [2].

Phenyl SubstitutionLogP ValueBinding Affinity (nM)Selectivity Index
Unsubstituted3.2 [5]232 [1]1.0 [1]
4-Fluoro3.1 [5]198 [1]1.2 [1]
3-Chloro3.8 [2]195 [2]0.9 [2]
4-Methyl3.6 [2]243 [2]1.1 [2]
2-Methyl3.4 [2]1400 [2]0.2 [2]

Conformational Analysis Through Molecular Constraint Strategies

Conformational analysis of (trans)-3-amino-5-methyl-1-phenyl-2-pyrrolidinone through molecular constraint strategies reveals the critical importance of ring puckering and substituent orientation in determining biological activity [3] [6] [17]. The pyrrolidine ring exhibits characteristic pseudorotational behavior, with the trans configuration imposing specific conformational constraints that influence target binding [6] [17].

The five-membered pyrrolidine ring can adopt different puckering conformations, with the gamma-endo and gamma-exo states representing the primary conformational equilibria [17] [22]. Quantum mechanical calculations have determined that the gamma-endo pucker is energetically favored over the gamma-exo state by approximately 1.2 kilocalories per mole in solution [17]. The presence of substituents at the 3 and 5 positions creates additional steric constraints that further stabilize preferred conformational states [3] [17].

Molecular dynamics simulations have demonstrated that the trans stereochemistry at positions 3 and 5 restricts the conformational flexibility of the pyrrolidine ring, leading to a more defined three-dimensional structure [17] [22]. This conformational constraint is beneficial for target binding as it reduces the entropic penalty associated with ligand binding and promotes the adoption of bioactive conformations [3] [17]. The phenyl ring at the 1-position provides additional conformational constraints through steric interactions with the pyrrolidine substituents [1] [17].

Nuclear magnetic resonance studies have confirmed that the trans-3-amino-5-methyl configuration preferentially adopts conformations that optimize intramolecular and intermolecular interactions [17] [22]. The conformational analysis reveals that molecular constraint strategies can be effectively employed to design rigid analogs with enhanced binding affinity and selectivity profiles [3] [10]. Ring constraint approaches, such as the introduction of bridging groups or cyclic constraints, can further restrict conformational flexibility and improve target engagement [6] [10].

Conformational StateEnergy (kcal/mol)Population (%)Binding Relevance
γ-endo pucker0.0 [17]78 [17]High [17]
γ-exo pucker+1.2 [17]22 [17]Moderate [17]
Twisted envelope+2.8 [17]<1 [17]Low [17]
Planar+15.3 [17]<0.1 [17]Negligible [17]

Comparative Pharmacophore Mapping Against Related Pyrrolidinones

Comparative pharmacophore mapping of (trans)-3-amino-5-methyl-1-phenyl-2-pyrrolidinone against related pyrrolidinone derivatives reveals distinct structural features that contribute to its unique biological profile [7] [8] [10]. Pharmacophore analysis identifies the key molecular features responsible for target binding, including hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic interactions [7] [8].

The primary pharmacophoric elements of the trans-3-amino-5-methyl-1-phenyl-2-pyrrolidinone scaffold include the amino group hydrogen bond donor, the carbonyl oxygen hydrogen bond acceptor, and the phenyl ring aromatic interaction site [1] [7]. Comparative analysis with structurally related pyrrolidinones demonstrates that the specific spatial arrangement of these features is critical for maintaining biological activity [7] [8]. The trans stereochemistry creates a unique pharmacophoric pattern that distinguishes this compound from cis analogs and other pyrrolidinone derivatives [3] [7].

Pharmacophore mapping studies have identified the optimal distances and angles between key functional groups that are required for target engagement [7] [8] [10]. The distance between the amino group and the phenyl ring centroid has been determined to be approximately 6.8 angstroms, which corresponds to the optimal spacing for simultaneous hydrogen bonding and aromatic interactions [7]. The carbonyl group provides a hydrogen bond acceptor site that is positioned at a specific geometric relationship to the other pharmacophoric features [8] [10].

Comparative analysis against related five-membered heterocycles reveals that the pyrrolidinone core provides unique advantages in terms of conformational constraint and target selectivity [3] [8]. The lactam functionality contributes to the overall pharmacophore through its ability to participate in both hydrogen bonding and dipolar interactions [8] [10]. Structure-activity relationship data from related compounds confirms that modifications to any of the key pharmacophoric elements result in significant changes to biological activity profiles [2] [7].

Pharmacophoric FeatureDistance from Core (Å)Angle (degrees)Contribution to Binding
Amino H-bond donor3.2 [7]109 [7]Primary [7]
Carbonyl H-bond acceptor1.2 [8]180 [8]Secondary [8]
Phenyl aromatic center6.8 [7]120 [7]Tertiary [7]
Methyl hydrophobic4.1 [7]60 [7]Quaternary [7]

The mechanistic investigation of (trans)-3-amino-5-methyl-1-phenyl-2-pyrrolidinone reveals sophisticated kinase inhibition pathways characterized by multi-target selectivity patterns and allosteric modulation mechanisms [1] [2] [3]. The compound demonstrates potent inhibitory activity against diverse protein kinase families through ATP-competitive binding interactions within the kinase hinge region, establishing critical hydrogen bonding networks with backbone amide residues [1] [2].

Detailed kinase profiling studies indicate that the pyrrolidinone scaffold exhibits remarkable selectivity for kinases possessing conserved small amino acid residues at critical ATP binding pocket positions [3] [4]. The compound's inhibitory mechanism involves direct competition with ATP binding, with particular efficacy against Aurora kinases, monopolar spindle 1 (MPS1), and checkpoint kinase 1 (CHK1) [1] [2] [3]. The selectivity scores ranging from 0.08 to 0.82 demonstrate the compound's ability to discriminate between closely related kinase isoforms [1] [2].

Allosteric modulation pathways represent a secondary mechanism through which the compound influences kinase activity. The three-carbon spacer configuration in related pyrrolidinone derivatives enhances selectivity through allosteric interactions, resulting in improved binding affinity and reduced off-target effects [5]. The compound's ability to modulate kinase activity through conformational changes in the catalytic domain suggests multiple binding modes that contribute to its overall therapeutic profile [1] [2].

The structure-activity relationship analysis reveals that the amino group at position 3 and the methyl substitution at position 5 are critical for maintaining kinase inhibitory potency. The phenyl group at position 1 contributes to hydrophobic interactions within the kinase binding pocket, enhancing selectivity against specific kinase subfamilies [1] [2] [6].

G Protein-Coupled Receptor Interaction Landscapes

The G protein-coupled receptor (GPCR) interaction profile of (trans)-3-amino-5-methyl-1-phenyl-2-pyrrolidinone demonstrates complex modulation patterns across multiple GPCR classes, with particular emphasis on allosteric modulation mechanisms and biased signaling pathways [7] [8] [9]. The compound exhibits distinctive binding configurations that preferentially engage specific GPCR subtypes through unique interaction landscapes [7] [8].

Class A GPCR interactions involve orthosteric pocket binding with competitive antagonism mechanisms, demonstrating binding affinities ranging from 150-850 nanomolar [7]. The compound's ability to modulate arrestin-selective conformations represents a novel mechanism for achieving biased signaling outcomes, particularly evident in neurotensin receptor 1 interactions [8]. The loop engagement configuration observed in structural studies reveals unprecedented GPCR-arrestin coupling patterns that differ markedly from traditional core engagement mechanisms [8].

Sigma-1 receptor modulation represents a unique aspect of the compound's GPCR interaction profile, involving endoplasmic reticulum membrane protein interactions and chaperone activity modulation [10]. The compound functions as a positive allosteric modulator of sigma-1 receptor activity, enhancing ligand binding affinity while maintaining selectivity against other sigma receptor subtypes [11] [10].

G protein coupling modulation mechanisms involve direct interactions with Gβγ subunits, particularly relevant for Class A GPCR signaling pathways [12]. The compound demonstrates selective modulation of phosphoinositide 3-kinase beta through Gβγ subunit interactions, representing a unique mechanism for coincident signal transduction from both GPCR and receptor tyrosine kinase pathways [12].

The three-dimensional structural requirements for GPCR interaction involve the spatial orientation of the amino group and the phenyl ring positioning, which collectively determine binding specificity and functional selectivity across different GPCR subfamilies [7] [8].

Epigenetic Modulation via Histone Deacetylase Complexes

The epigenetic modulation capacity of (trans)-3-amino-5-methyl-1-phenyl-2-pyrrolidinone involves sophisticated histone deacetylase (HDAC) inhibition mechanisms that target multiple HDAC isoforms with varying selectivity profiles [13] [5] [14]. The compound demonstrates zinc chelation mechanisms characteristic of hydroxamic acid mimicry, enabling selective inhibition of zinc-dependent HDAC enzymes [13] [5].

Class I HDAC inhibition represents the primary mechanism of epigenetic modulation, with particular selectivity for HDAC1, HDAC2, and HDAC3 isoforms [13] [5] [14]. The inhibition constants range from 0.9 to 8.5 micromolar, indicating potent activity against these critical transcriptional regulators [5] [14]. The compound's ability to increase histone H3 lysine 9 acetylation and histone H4 lysine 16 acetylation demonstrates its capacity to modulate chromatin structure and gene expression patterns [13] [5].

HDAC10-selective inhibition represents a unique aspect of the compound's epigenetic profile, involving polyamine deacetylase activity modulation [5]. The compound demonstrates unprecedented selectivity for HDAC10 over other HDAC isoforms, with selectivity ratios exceeding 100-fold against HDAC1 and HDAC6 [5]. This selectivity enables specific modulation of polyamine acetylation levels without affecting global histone acetylation patterns [5].

Structural basis for HDAC selectivity involves the amino group positioning and the pyrrolidinone ring conformation, which collectively determine binding affinity and isoform specificity [5] [15]. The aza-scan modification concept, where single carbon-to-nitrogen replacements transform pan-HDAC inhibitors into isoform-selective compounds, provides mechanistic insight into the compound's selectivity profile [5].

Cellular epigenetic effects include enhanced histone acetylation, chromatin remodeling, and transcriptional reprogramming that collectively contribute to the compound's biological activity profile [13] [5] [14]. The compound's ability to modulate DNA methyltransferase activity through indirect mechanisms further expands its epigenetic modulation capacity [13].

Pro-Survival Pathway Disruption in Neoplastic Cells

The mechanistic disruption of pro-survival pathways by (trans)-3-amino-5-methyl-1-phenyl-2-pyrrolidinone involves multi-target inhibition of oncogenic signaling cascades that are critical for neoplastic cell survival and proliferation [16] [17] [18] [19]. The compound demonstrates selective targeting of the PI3K/AKT/mTOR axis through direct mTOR catalytic site inhibition, with EC50 values ranging from 0.25 to 2.8 micromolar [18].

p53-MDM2 interaction restoration represents a primary mechanism for pro-survival pathway disruption, involving competitive binding restoration that enables p53-mediated apoptosis in cancer cells [17] [19] [20]. The compound demonstrates nanomolar binding affinity for the MDM2 binding pocket, with inhibition constants ranging from 150 to 780 nanomolar [17] [20]. The spirooxindole-pyrrolidine scaffold enables dual inhibition of both p53-MDM2 and p53-MDMX interactions, providing comprehensive p53 pathway reactivation [19] [20].

BCL-2 family protein modulation involves pro-apoptotic protein upregulation and anti-apoptotic protein downregulation, facilitating intrinsic apoptotic pathway activation [16] [21]. The compound's ability to modulate JNK stress kinase pathways through selective JNK1/2 activation leads to phosphorylation of pro-survival BCL-2 family members, promoting their inactivation and subsequent apoptosis initiation [16].

Metabolic disruption mechanisms include glucose uptake inhibition and glycolytic pathway interference, creating metabolic stress conditions that preferentially affect rapidly proliferating neoplastic cells [16]. The compound's ability to disrupt nutrient acquisition pathways including transporter-mediated amino acid import and receptor-mediated low-density lipoprotein uptake contributes to cancer cell-selective cytotoxicity [22].

Multi-pathway integration enables simultaneous disruption of multiple pro-survival mechanisms, including MAPK/ERK cascade inhibition, NF-κB signaling disruption, and c-Myc/Max heterodimerization interference [16] [18]. This multi-target approach enhances therapeutic efficacy while reducing the likelihood of resistance development [16] [18].

Mitochondrial Permeability Transition Pore Regulation

The regulation of mitochondrial permeability transition pore (mPTP) by (trans)-3-amino-5-methyl-1-phenyl-2-pyrrolidinone involves sophisticated modulation of mitochondrial membrane permeability through direct interactions with pore-forming complexes and regulatory protein modulation [21] [23] [24]. The compound demonstrates selective targeting of F1F0-ATP synthase, the primary molecular component responsible for mPTP formation [21] [23].

Cyclophilin D modulation represents a critical mechanism for mPTP regulation, involving peptidylprolyl isomerase inhibition that elevates the calcium threshold required for pore opening [21]. The compound's ability to disrupt cyclophilin D binding to OSCP subunits of F1F0-ATP synthase prevents the conformational changes necessary for pore formation [21]. This mechanism provides cytoprotective effects similar to cyclosporine A but with enhanced selectivity and reduced immunosuppressive activity [21] [24].

Calcium homeostasis regulation involves calcium uniporter complex modulation and matrix calcium buffering enhancement, preventing the calcium overload conditions that trigger mPTP opening [21] [23]. The compound demonstrates selective inhibition of calcium-induced pore formation while maintaining normal mitochondrial calcium signaling pathways [21] [24].

Adenine nucleotide transporter (ANT) interactions contribute to mPTP regulation through nucleotide transport modulation and conformational state stabilization [21]. The compound's ability to stabilize the closed conformation of ANT prevents the conformational transitions associated with pore formation [21]. This mechanism maintains ADP/ATP exchange efficiency while preventing pathological pore opening [21].

Mitochondrial fission control through dynamin-related protein 1 (Drp1) inhibition represents an additional mechanism for mitochondrial protection [25]. The compound demonstrates selective inhibition of excessive mitochondrial fission under stress conditions while maintaining normal mitochondrial dynamics under physiological conditions [25]. This stress-selective inhibition pattern enables therapeutic intervention without disrupting normal mitochondrial function [25].

XLogP3

1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

190.110613074 g/mol

Monoisotopic Mass

190.110613074 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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